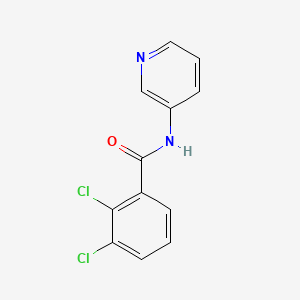

![molecular formula C10H7Cl3N2O2S B5588467 4-甲基-1-[(2,3,4-三氯苯基)磺酰基]-1H-咪唑](/img/structure/B5588467.png)

4-甲基-1-[(2,3,4-三氯苯基)磺酰基]-1H-咪唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole often involves innovative strategies to incorporate functional groups and achieve specific molecular architectures. For instance, diazotransfer reagents like imidazole-1-sulfonyl azide hydrochloride have been reported for their efficiency in converting primary amines into azides and methylene substrates into diazo compounds, which can be foundational for synthesizing structurally related imidazole derivatives (Goddard-Borger & Stick, 2007). Such methodologies underscore the versatile approaches in synthesizing imidazole-based compounds.

Molecular Structure Analysis

Imidazole derivatives exhibit diverse molecular structures, crucial for their potential applications. The crystal structure and molecular packing of imidazole derivatives, such as bisphenol analogs, reveal intricate details like hydrogen bonding and π-π interactions, offering insights into the molecular structure of related compounds (Nath & Baruah, 2012). These structural analyses are pivotal for understanding the chemical reactivity and interaction capabilities of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole.

Chemical Reactions and Properties

The chemical reactivity of imidazole derivatives is influenced by their molecular structure. For example, the substitution patterns on the imidazole ring and the nature of substituents significantly affect their reactions. Studies on bioisosteric replacements and the synthesis of novel compounds highlight the versatility and reactivity of imidazole compounds, paving the way for understanding the chemical properties of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole (Srivastava et al., 2008).

Physical Properties Analysis

The physical properties of imidazole derivatives, such as phase transition, density, viscosity, and surface tension, are affected by the structural variations in the imidazole cation and the type of anion present. Research on a series of 1-alkyl(aralkyl)-3-methylimidazolium salts demonstrates how these structural variations influence the physical properties of the ionic liquids, offering insights into the behavior of similar compounds under different conditions (Dzyuba & Bartsch, 2002).

Chemical Properties Analysis

The chemical properties of 4-methyl-1-[(2,3,4-trichlorophenyl)sulfonyl]-1H-imidazole can be explored through its reactions and the resulting products. For example, the study of Brønsted acidic ionic liquids as catalysts and solvents illustrates the catalytic efficiency and recyclability in synthesizing N-sulfonyl imines, shedding light on the compound's potential chemical behavior and applications (Zolfigol et al., 2010).

科学研究应用

新的重氮转移试剂

咪唑-1-磺酰叠氮化氢作为一种新的重氮转移试剂的合成展示了化学领域的一个重大进展。该试剂与三氟甲磺酰叠氮化物竞争,将伯胺转化为叠氮化物,将活化的亚甲基底物转化为重氮化合物。其优势包括由廉价材料制备、具有货架稳定性以及结晶,这有助于在合成化学中的大规模应用 (Goddard-Borger & Stick, 2007)。

强效拮抗剂的合成

使用稳定同位素和碳-14合成和标记强效淋巴细胞功能相关抗原-1拮抗剂用于药物代谢和药代动力学研究代表了另一种应用。这一过程突出了该化合物在开发针对免疫反应的疗法中的相关性 (Latli 等,2011)。

氧化降解研究

过氧乙酸和过氧化氢对磺康唑进行氧化降解的研究提供了对含硫药物稳定性的见解。这些研究对于了解药物的化学稳定性和保质期至关重要 (Chen、Kenley & Winterle,1991)。

咪唑衍生物中的离子液体

通过咪唑和吡啶衍生物的直接甲基化或三氟乙基化来开发室温离子液体 (RTIL) 说明了咪唑化合物在创建新的溶剂系统中的效用。这些 RTIL 在包括制药和绿色化学在内的各个行业中具有潜在的应用 (Zhang、Martin & Desmarteau,2003)。

阴离子主体材料

基于咪唑的双酚及其与各种酸的盐已在结构上得到表征,显示出作为阴离子的多功能主体的潜力。这项研究有助于开发用于离子交换、催化或传感应用的新材料 (Nath & Baruah,2012)。

针对热带疾病的新型化疗

研究咪唑衍生物与金属配合物对热带疾病进行化疗突出了这些化合物的治疗潜力。这一研究领域为针对热带地区流行疾病的新疗法开发开辟了途径 (Navarro 等,2000)。

属性

IUPAC Name |

4-methyl-1-(2,3,4-trichlorophenyl)sulfonylimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl3N2O2S/c1-6-4-15(5-14-6)18(16,17)8-3-2-7(11)9(12)10(8)13/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDJXTMAOAUIMEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-1-(2,3,4-trichlorobenzenesulfonyl)-1H-imidazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-(3-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5588387.png)

![4-[(3-isoxazolylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5588392.png)

![5-(2-azaspiro[4.4]non-2-ylcarbonyl)-1-(2-ethoxyethyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5588396.png)

![8-fluoro-N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2-quinolinecarboxamide](/img/structure/B5588410.png)

![3-[(4-{4-cyclopropyl-5-[(dimethylamino)methyl]-4H-1,2,4-triazol-3-yl}piperidin-1-yl)methyl]phenol](/img/structure/B5588411.png)

![N,N,2-trimethyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}-4-pyrimidinamine](/img/structure/B5588433.png)

![6-amino-3,3,7-trimethyl-8-thioxo-3,4,7,8-tetrahydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5588450.png)

![3-[(2,4-dichlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5588471.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)isonicotinamide](/img/structure/B5588479.png)

![2-[1-(4-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5588485.png)

![(3S*,4R*)-4-(4-fluorophenyl)-1-[(2-methyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5588486.png)

![8-fluoro-N-[2-(2-pyridinylthio)ethyl]-2-quinolinecarboxamide](/img/structure/B5588494.png)